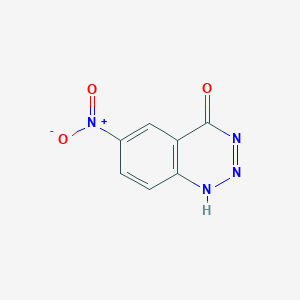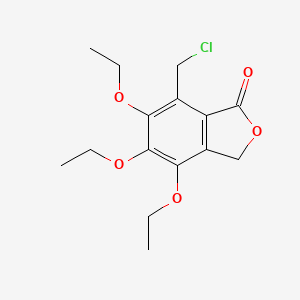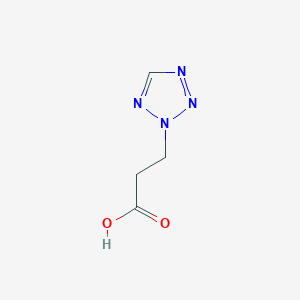
Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. The presence of bromine and methoxy groups on the benzodioxole ring adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through the reaction of 6-bromo-7-methoxy-1,3-benzodioxol-5-ol with appropriate reagents to introduce the oxazole ring. The final step involves esterification to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzodioxole ring can be oxidized to form a bromine oxide derivative.
Reduction: The oxazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Ethyl 5-(6-bromo-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate: Lacks the methoxy group.
Ethyl 5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate: Lacks the bromine atom.
Uniqueness: The presence of both bromine and methoxy groups on the benzodioxole ring makes this compound unique, potentially influencing its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed insight into Ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
ethyl 5-(6-bromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO6/c1-4-20-15(18)11-7(2)12(23-17-11)8-5-9-13(22-6-21-9)14(19-3)10(8)16/h5,7,12H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJTUZFEIWPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1C)C2=CC3=C(C(=C2Br)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B7816594.png)





![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B7816639.png)

![5-(Chloromethyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7816664.png)
![ethyl 2-(5-oxo-6H-imidazo[2,1-b][1,3]thiazol-3-yl)acetate](/img/structure/B7816665.png)

